This compound can be synthesized through various chemical methods, utilizing starting materials that include pyridine derivatives and chlorinating agents. N-butyl-6-chloropyridine-2-carboxamide is classified under heterocyclic compounds due to the presence of a nitrogen atom within its aromatic ring structure.
The synthesis of N-butyl-6-chloropyridine-2-carboxamide typically involves several steps:
N-butyl-6-chloropyridine-2-carboxamide has a molecular formula of . The structure can be represented using its canonical SMILES notation: CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)N.
The compound features:
N-butyl-6-chloropyridine-2-carboxamide can undergo several types of chemical reactions:
Relevant analytical data includes:
N-butyl-6-chloropyridine-2-carboxamide has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: